2-(1H-Imidazol-4-YL)benzaldehyde
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Overview
Description
2-(1H-Imidazol-4-YL)benzaldehyde: is an organic compound that features an imidazole ring attached to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-4-YL)benzaldehyde typically involves the reaction of imidazole derivatives with benzaldehyde under specific conditions. One common method involves the condensation of imidazole-4-carboxaldehyde with benzylamine in the presence of a catalyst such as acetic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Imidazol-4-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed:
Oxidation: 2-(1H-Imidazol-4-YL)benzoic acid.
Reduction: 2-(1H-Imidazol-4-YL)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: 2-(1H-Imidazol-4-YL)benzaldehyde is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and ligands for coordination chemistry .
Biology: In biological research, this compound is used to study enzyme interactions and as a probe for investigating biochemical pathways. Its imidazole moiety is known to interact with metal ions, making it useful in metalloprotein studies .
Medicine: Its structural features allow it to act as a pharmacophore in the development of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other functional materials. Its ability to form stable complexes with metals makes it valuable in material science .
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-4-YL)benzaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
- 4-(1H-Imidazol-1-yl)benzaldehyde
- 2-(1H-Benzimidazol-2-yl)benzaldehyde
- 4-(1H-Benzimidazol-2-yl)benzaldehyde
Comparison: 2-(1H-Imidazol-4-YL)benzaldehyde is unique due to the position of the imidazole ring on the benzaldehyde moiety. This positional difference can significantly influence the compound’s reactivity and interaction with biological targets. For example, 4-(1H-Imidazol-1-yl)benzaldehyde may exhibit different electronic properties and steric effects compared to this compound .
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-6-8-3-1-2-4-9(8)10-5-11-7-12-10/h1-7H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWHAVDNHPXXFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CN=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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